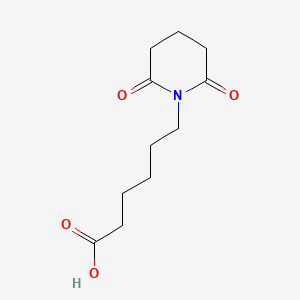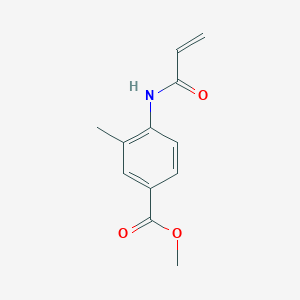
Methyl 3-methyl-4-(prop-2-enamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-methyl-4-(prop-2-enamido)benzoate: is an organic compound with the molecular formula C12H13NO3 It is a derivative of benzoic acid and features a methyl ester group, a methyl group, and a prop-2-enamido group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-methyl-4-(prop-2-enamido)benzoate typically involves the esterification of 3-methyl-4-(prop-2-enamido)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl 3-methyl-4-(prop-2-enamido)benzoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace functional groups on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: 3-methyl-4-(prop-2-enamido)benzoic acid.
Reduction: 3-methyl-4-(prop-2-enamido)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 3-methyl-4-(prop-2-enamido)benzoate is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and the mechanisms of enzymatic reactions. Its structural features make it a suitable candidate for investigating the activity of specific enzymes involved in metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceutical agents. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable scaffold for drug discovery.
Industry: In the industrial sector, this compound can be used as a precursor for the production of specialty chemicals and advanced materials. Its reactivity and versatility make it an important building block in the manufacture of polymers, coatings, and other high-performance materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-methyl-4-(prop-2-enamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors, through binding to active sites or allosteric sites. This interaction can modulate the activity of the target protein, leading to changes in cellular processes and biochemical pathways. The compound’s effects are mediated by its ability to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the target molecules.
Comparación Con Compuestos Similares
Methyl 3-methyl-4-(prop-2-yn-1-ylamino)benzoate: Similar structure but with a prop-2-yn-1-ylamino group instead of a prop-2-enamido group.
Methyl 3-methyl-4-(prop-2-enamido)benzoate: Similar structure but with different substituents on the benzene ring.
Uniqueness: this compound is unique due to the presence of the prop-2-enamido group, which imparts distinct chemical and biological properties. This group allows for specific interactions with molecular targets that are not possible with other similar compounds, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
methyl 3-methyl-4-(prop-2-enoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-4-11(14)13-10-6-5-9(7-8(10)2)12(15)16-3/h4-7H,1H2,2-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFHGDNJEDFAKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
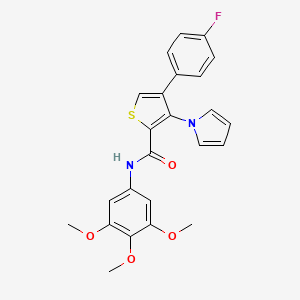
![[1-(3-Methylquinoxalin-2-yl)piperidin-4-yl]methanol](/img/structure/B2781998.png)
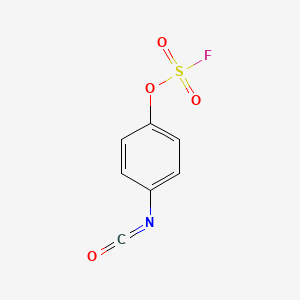
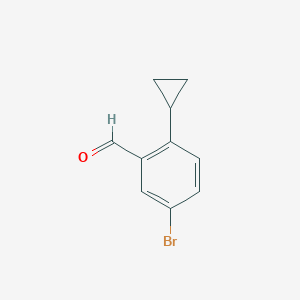
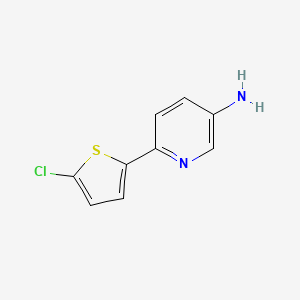
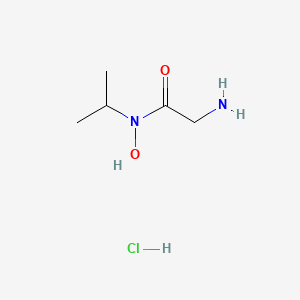
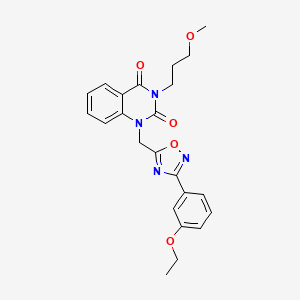
![1-[3-Amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl]-2,2-dimethyl-1-propanone](/img/structure/B2782011.png)
![3-[4-(oxolan-2-ylmethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]propanamide](/img/structure/B2782014.png)
![benzo[c][1,2,5]thiadiazol-5-yl(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2782015.png)
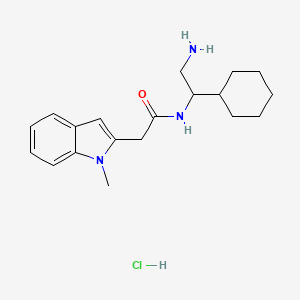
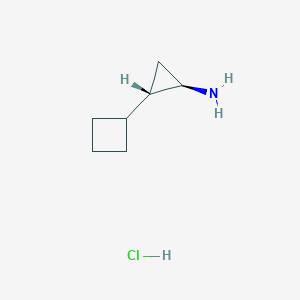
![3-{[(2,6-dichlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2782019.png)
